2-Bromo-4-cyclopropoxy-1-fluorobenzene
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Overview
Description
2-Bromo-4-cyclopropoxy-1-fluorobenzene is an organic compound with the molecular formula C9H8BrFO It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, cyclopropoxy, and fluorine groups
Preparation Methods
The synthesis of 2-Bromo-4-cyclopropoxy-1-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-cyclopropoxy-1-fluorobenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the substitution process .
Industrial production methods may involve more advanced techniques, such as continuous flow reactors, to ensure higher yields and purity of the final product. These methods are optimized for large-scale production and often include purification steps like recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
2-Bromo-4-cyclopropoxy-1-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It is also a suitable substrate for cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Scientific Research Applications
2-Bromo-4-cyclopropoxy-1-fluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyclopropoxy-1-fluorobenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the bromine atom acts as an electrophile, attacking the benzene ring and forming a sigma complex. This intermediate then loses a proton to restore aromaticity, resulting in the substituted product .
In biological systems, the compound’s mechanism of action would involve interactions with molecular targets, such as enzymes or receptors. These interactions can modulate specific pathways, leading to desired biological effects .
Comparison with Similar Compounds
Properties
Molecular Formula |
C9H8BrFO |
---|---|
Molecular Weight |
231.06 g/mol |
IUPAC Name |
2-bromo-4-cyclopropyloxy-1-fluorobenzene |
InChI |
InChI=1S/C9H8BrFO/c10-8-5-7(3-4-9(8)11)12-6-1-2-6/h3-6H,1-2H2 |
InChI Key |
CHAXYQWWKNXGDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
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